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molecular formula C12H16O B3037992 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one CAS No. 68884-85-5

1-(3,4-Dimethylphenyl)-2-methylpropan-1-one

Cat. No. B3037992
M. Wt: 176.25 g/mol
InChI Key: JSRDAGUHPKABEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642296B2

Procedure details

In a nitrogen atmosphere, 213.1 g (2.0 mol) of isobutyryl chloride and 400 g of o-xylene are introduced into a 1.5 litre reaction flask. The solution is cooled to 5-0° C. Then, over about three hours, 293.3 g (2.2 mol) of aluminium chloride are added in small portions at 0-5° C. After the evolution of HCl gas has ceased, the reaction is checked using GC. The dark-red reaction solution is then poured into ice and water and stirred to complete the reaction. The two phases are separated in a separating funnel. The organic phase is washed with water and is then concentrated using a vacuum rotary evaporator. The last remnants of solvent are removed under a high vacuum. 329.1 g of faintly yellowish oil remain behind. The product is checked using GC and a 1H NMR spectrum. The product, 1-(3,4-dimethyl-phenyl)-2-methyl-propan-1-one, is used directly in the next reaction.
Quantity
213.1 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
293.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH3:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14].[Cl-].[Al+3].[Cl-].[Cl-].Cl>O>[CH3:7][C:8]1[CH:9]=[C:10]([C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH:11]=[CH:12][C:13]=1[CH3:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
213.1 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
400 g
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
293.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The two phases are separated in a separating funnel
WASH
Type
WASH
Details
The organic phase is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated
CUSTOM
Type
CUSTOM
Details
a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
The last remnants of solvent are removed under a high vacuum
CUSTOM
Type
CUSTOM
Details
The product, 1-(3,4-dimethyl-phenyl)-2-methyl-propan-1-one, is used directly in the next reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1C=C(C=CC1C)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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